
1-(Trimethylsilyl)undec-1-YN-3-one
Overview
Description
1-(Trimethylsilyl)undec-1-YN-3-one is a useful research compound. Its molecular formula is C14H26OSi and its molecular weight is 238.44 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
1-(Trimethylsilyl)undec-1-YN-3-one serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for producing more complex molecules.
Reactivity and Functionalization
- The presence of the trimethylsilyl group enhances the stability and solubility of the compound, facilitating its use in reactions such as:
- Nucleophilic additions : The carbonyl group can react with nucleophiles, allowing for the formation of alcohols or other functional groups.
- Alkyne transformations : The terminal alkyne can undergo various transformations, including cycloadditions and coupling reactions.
Medicinal Chemistry
The compound's unique properties make it a candidate for drug development. Its ability to serve as an intermediate in synthesizing biologically active compounds is particularly noteworthy.
Case Studies in Drug Development
- Research has demonstrated that derivatives of this compound can exhibit significant biological activity. For example, modifications to the carbonyl or alkyne moieties have been explored to enhance pharmacological properties.
Material Science
In material science, this compound can be utilized in creating silicon-based materials due to the presence of the trimethylsilyl group.
Applications in Coatings and Polymers
- The compound can be incorporated into polymer matrices to improve their thermal stability and mechanical properties. Its reactivity allows for cross-linking reactions that enhance material performance.
Analytical Chemistry
The compound's unique structure lends itself to applications in analytical chemistry, particularly in developing new methods for detecting and quantifying organic compounds.
Chromatography and Spectroscopy
- Due to its chemical properties, this compound can be used as a standard or derivatizing agent in chromatographic techniques. This application is crucial for improving the sensitivity and specificity of analytical methods.
Comparison with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-undecyne | Terminal alkyne without carbonyl | Lacks functional groups that enhance reactivity |
1-undecen-3-one | Contains a double bond instead of a triple bond | Different reactivity due to unsaturation |
10-undecyn-1-ol | Alcohol derivative with hydroxyl group | Functional group alters solubility and reactivity |
1-(4-methoxyphenyl)hept-2-yn-1-one | Substituted phenyl group | Introduces aromatic character affecting reactivity |
10-undecynyl acetate | Acetate functional group | Alters reactivity compared to carbonyl-containing compounds |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(trimethylsilyl)undec-1-yn-3-one, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via silylation of terminal alkynes. A representative method involves reacting trimethylsilylacetylene with an undecanone derivative under catalytic conditions (e.g., using trifluoroethanol and p-toluenesulfonic acid as a catalyst). Reaction efficiency depends on temperature (55°C optimal for silylation), reagent purity (≤77% mCPBA may introduce impurities), and stoichiometric ratios of trimethylsilyl reagents .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Post-synthesis purification typically involves aqueous workup (saturated NaHCO₃ to neutralize acids) and recrystallization (e.g., acetonitrile) to achieve >80% yield .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood. Reactivity hazards include exothermic reactions during silylation; control addition rates of trimethylsilylacetylene to prevent thermal runaway .
- Waste Management : Quench residual reagents with aqueous NaHCO₃ before disposal. Organic layers should be collected in halogenated waste containers due to silicon content .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- ¹H NMR : Look for the trimethylsilyl (TMS) proton signal at δ 0.1–0.3 ppm and the acetylenic proton absence (confirming silylation).
- IR : The carbonyl stretch (C=O) appears near 1700 cm⁻¹, while the alkyne (C≡C) is masked by TMS groups.
- MS : Molecular ion peak [M⁺] at m/z 252 (C₁₄H₂₈OSi) and fragment ions at m/z 73 (TMS⁺) .
Advanced Research Questions
Q. How does this compound participate in Diels-Alder reactions, and what steric effects arise from the TMS group?
- Methodology : The TMS group acts as an electron-withdrawing substituent, polarizing the alkyne for cycloaddition. Steric hindrance from TMS can reduce reaction rates with bulky dienes. Kinetic studies (e.g., using methyl acrylate as a dienophile) reveal a 2–3× slower reaction compared to non-silylated analogs. Optimize by using Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity .
- Data Analysis : Compare yields and regioselectivity via HPLC or ¹³C NMR. Computational modeling (DFT) can predict transition-state geometries .
Q. How can contradictory spectroscopic data (e.g., unexpected carbonyl shifts) be resolved during characterization?
- Methodology :
- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, an anomalous carbonyl shift may indicate keto-enol tautomerism; verify via deuterium exchange experiments.
- Computational Support : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm suggest structural misassignment .
Q. What strategies are effective in optimizing the regioselectivity of this compound in transition-metal-catalyzed couplings?
- Methodology :
- Catalyst Screening : Test Pd(0)/Cu(I) systems for Sonogashira couplings. The TMS group can direct coupling to the β-position; use bulky ligands (e.g., P(t-Bu)₃) to enhance selectivity.
- Kinetic Profiling : Monitor reaction progress via in situ IR to identify intermediates. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize charged transition states .
Properties
CAS No. |
124576-28-9 |
---|---|
Molecular Formula |
C14H26OSi |
Molecular Weight |
238.44 g/mol |
IUPAC Name |
1-trimethylsilylundec-1-yn-3-one |
InChI |
InChI=1S/C14H26OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h5-11H2,1-4H3 |
InChI Key |
DSJYQYSBHAXZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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